Glycolic acid oxidase inhibitor 1

Descripción general

Descripción

El inhibidor de la oxidasa del ácido glicólico 1 es un compuesto conocido por su capacidad para inhibir la oxidasa del glicolato, una enzima involucrada en la biosíntesis del oxalato. Esta inhibición es particularmente significativa en el contexto de la prevención y el tratamiento de la litiasis renal por oxalato de calcio (cálculos renales) al reducir la producción de oxalato .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del inhibidor de la oxidasa del ácido glicólico 1 implica la preparación de compuestos 4-sustituidos-3-hidroxi-3-pirrolina-2,5-diona. La ruta sintética detallada y las condiciones de reacción se describen en la patente EP0021228A1 . El compuesto se sintetiza típicamente a través de una serie de reacciones orgánicas, que incluyen la bromación y la ciclización, bajo condiciones controladas para garantizar una alta pureza y rendimiento.

Métodos de producción industrial: La producción industrial del inhibidor de la oxidasa del ácido glicólico 1 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El compuesto se purifica posteriormente mediante técnicas estándar como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de la oxidasa del ácido glicólico 1 se somete principalmente a reacciones de oxidación y sustitución. Estas reacciones son cruciales para su actividad inhibitoria contra la oxidasa del glicolato.

Reactivos y condiciones comunes:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Sustitución: Las reacciones de sustitución suelen implicar reactivos nucleofílicos que reemplazan grupos funcionales específicos en la molécula.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y sustituidos del inhibidor de la oxidasa del ácido glicólico 1, que pueden tener diferentes niveles de actividad inhibitoria.

Aplicaciones Científicas De Investigación

El inhibidor de la oxidasa del ácido glicólico 1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar la inhibición enzimática.

Biología: Investigado por su papel en las vías metabólicas que involucran el glicolato y el oxalato.

Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos que requieren inhibición enzimática.

Mecanismo De Acción

El mecanismo de acción del inhibidor de la oxidasa del ácido glicólico 1 implica la inhibición de la oxidasa del glicolato. Esta enzima cataliza la oxidación del glicolato a glioxilato, un precursor del oxalato. Al inhibir esta enzima, el inhibidor de la oxidasa del ácido glicólico 1 reduce la producción de oxalato, evitando así la formación de cálculos renales por oxalato de calcio . El objetivo molecular de este compuesto es el sitio activo de la oxidasa del glicolato, donde se une e inhibe la actividad de la enzima.

Compuestos similares:

Ácido kójico: Otro inhibidor de la tirosinasa utilizado en las industrias alimentaria y cosmética.

Hidroquinona: Un compuesto utilizado en productos para aclarar la piel que también inhibe la tirosinasa.

Arbutina: Un compuesto natural con actividad inhibitoria de la tirosinasa, utilizado en cosméticos.

Singularidad: El inhibidor de la oxidasa del ácido glicólico 1 es único en su inhibición específica de la oxidasa del glicolato, lo que lo hace particularmente eficaz para reducir la producción de oxalato y prevenir los cálculos renales. A diferencia de otros inhibidores de la tirosinasa, su principal aplicación es en el campo médico para el tratamiento de la litiasis renal .

Comparación Con Compuestos Similares

Kojic Acid: Another tyrosinase inhibitor used in the food and cosmetic industries.

Hydroquinone: A compound used in skin-lightening products that also inhibits tyrosinase.

Arbutin: A natural compound with tyrosinase inhibitory activity, used in cosmetics.

Uniqueness: Glycolic acid oxidase inhibitor 1 is unique in its specific inhibition of glycolate oxidase, making it particularly effective in reducing oxalate production and preventing kidney stones. Unlike other tyrosinase inhibitors, its primary application is in the medical field for the treatment of renal lithiasis .

Propiedades

IUPAC Name |

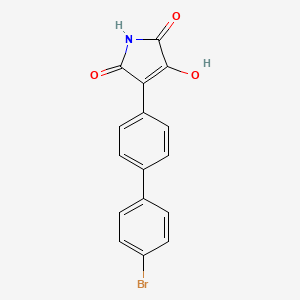

3-[4-(4-bromophenyl)phenyl]-4-hydroxypyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13-14(19)16(21)18-15(13)20/h1-8H,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLWRZOUOGMDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C(C(=O)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228231 | |

| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77529-42-1 | |

| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077529421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.